An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine
An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound, 1-Methyl-4-(3-nitropyridin-2-yl)piperazine. While this specific molecule may be proprietary or not extensively documented in public literature, its constituent moieties—a 1-methylpiperazine group and a 3-nitropyridine core—allow for a scientifically grounded, predictive analysis of its physicochemical properties. This document outlines the strategic rationale behind experimental design, provides detailed, field-proven protocols for solubility and stability assessment, and offers insights into the interpretation of resulting data. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical sciences, providing a robust template for the preclinical evaluation of this and structurally related compounds.
Introduction: A Structural Rationale for Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties.[1][2] Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, dosing, formulation, and shelf-life.[3][4] The compound of interest, 1-Methyl-4-(3-nitropyridin-2-yl)piperazine, presents a fascinating case study in the interplay of structural features that govern these crucial parameters.
-
The 1-Methylpiperazine Moiety: The piperazine ring is a common "privileged structure" in medicinal chemistry, often incorporated to enhance the hydrophilicity and stability of a molecule.[5][6] The tertiary amine of the 1-methylpiperazine group is basic, with a predicted pKa that suggests it will be protonated at physiological pH. This protonation is expected to significantly contribute to the compound's aqueous solubility.
-
The 3-Nitropyridin-2-yl Moiety: The pyridine ring is an aromatic heterocycle. The presence of a strongly electron-withdrawing nitro group (-NO2) at the 3-position significantly lowers the electron density of the ring system.[7] This electronic feature makes the 2-position, where the piperazine is attached, susceptible to nucleophilic aromatic substitution, a common reaction in its synthesis.[7] However, this same feature also indicates potential liabilities. The nitro group can be susceptible to reduction under certain physiological or storage conditions, and the electron-deficient pyridine ring may be prone to specific degradation pathways.
This guide will systematically deconstruct the experimental approaches required to quantify these predicted properties, providing a clear roadmap for generating a comprehensive physicochemical profile of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine.
Aqueous Solubility Assessment: From High-Throughput Screening to Definitive Measurement
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] It is essential to characterize both the kinetic and thermodynamic solubility of a compound to gain a complete picture of its behavior.
Kinetic Solubility: An Early-Stage Indicator
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, typically from a DMSO stock solution into an aqueous buffer.[9][10] This high-throughput assay is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.[9]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering of the test compound to that of a known soluble and a known insoluble control compound to classify its kinetic solubility.
Caption: Workflow for the Nephelometric Kinetic Solubility Assay.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[9] This measurement is more time-consuming but provides the definitive solubility value for a given set of conditions.
-
Sample Preparation: Add an excess of solid 1-Methyl-4-(3-nitropyridin-2-yl)piperazine to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration of the supernatant through a 0.45 µm filter.
-
Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Reporting: Report the solubility in µg/mL or µM at each pH value.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Principle | Measures solubility after rapid precipitation | Measures equilibrium concentration in a saturated solution |
| Starting Material | DMSO stock solution | Solid compound |
| Equilibration Time | Short (e.g., 2 hours) | Long (e.g., 24-48 hours)[11] |
| Throughput | High | Low |
| Application | Early-stage screening and ranking | Lead optimization and pre-formulation |
Stability Assessment: A Multi-faceted Approach
Ensuring the stability of a drug candidate is a mandatory regulatory requirement and is crucial for maintaining its safety and efficacy throughout its shelf life.[4][12] A comprehensive stability assessment should evaluate the compound's robustness under various stress conditions.
Chemical Stability in Solution
The stability of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine in aqueous solution is likely to be pH-dependent due to the basicity of the piperazine nitrogen.[13]
-
Solution Preparation: Prepare solutions of the compound (e.g., 10 µM) in a series of aqueous buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C) in sealed, light-protected containers.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours, and then weekly), withdraw an aliquot from each solution.
-
Quantification: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH and temperature condition to determine the degradation kinetics and half-life.
Caption: Workflow for pH-Dependent Hydrolytic Stability Testing.
Photostability
Compounds with nitroaromatic groups can be susceptible to photodegradation.[13] Photostability testing is therefore a critical component of the stability assessment, guided by the International Council for Harmonisation (ICH) Q1B guidelines.[14][15][16]
-
Sample Preparation: Prepare samples of the solid drug substance and a solution of the compound in a chemically inert, transparent container. Prepare corresponding control samples protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]
-
Analysis: After exposure, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and by a stability-indicating HPLC method for assay and degradants.
-
Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.
Metabolic Stability
Metabolic stability provides an early indication of a compound's pharmacokinetic profile, specifically its rate of clearance by metabolic enzymes.[18][19]
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human and other relevant species), the test compound (e.g., 1 µM), and a buffer system.
-
Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint), which is a measure of the metabolic rate.[20]
| Stability Test | Purpose | Key Conditions |
| Chemical Stability | To assess degradation in aqueous solution | pH range (1.2-9.0), multiple temperatures |
| Photostability | To evaluate degradation upon light exposure | ICH Q1B light source, solid and solution states |
| Metabolic Stability | To determine the rate of metabolic clearance | Liver microsomes, NADPH, 37°C[21] |
Conclusion and Forward Look
The systematic evaluation of solubility and stability, as outlined in this guide, is a cornerstone of modern drug development. For 1-Methyl-4-(3-nitropyridin-2-yl)piperazine, the presence of the basic 1-methylpiperazine moiety is anticipated to confer favorable aqueous solubility. However, the electron-deficient 3-nitropyridine ring represents a potential liability for both chemical and metabolic stability.
The experimental protocols detailed herein provide a robust framework for quantifying these properties. The data generated from these studies will be instrumental in:
-
Guiding lead optimization efforts.
-
Informing formulation development strategies.
-
Predicting in vivo pharmacokinetic behavior.
-
Establishing appropriate storage and handling conditions.
By adhering to these principles of rigorous physicochemical characterization, researchers can build a comprehensive data package that de-risks the progression of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine and other promising NCEs, ultimately increasing the probability of success in delivering safe and effective new medicines.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
- Process for preparation of nitropyridine derivatives. Google Patents.
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]
-
Stability Testing of Pharmaceutical Products. IntechOpen. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300. PubChem. Available at: [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]
-
What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Chemsrc. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
-
4-Pyridinamine, 3-nitro-. ChemBK. Available at: [Link]
- Preparation method of 2-chloro-3-aminopyridine. Google Patents.
-
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available at: [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. Available at: [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]
-
1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. ChemSynthesis. Available at: [Link]
-
Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available at: [Link]
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. Available at: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]
-
Metabolic Stability Services. Eurofins Discovery. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
Stability Testing. Charles River Laboratories. Available at: [Link]
-
1-(1-methyl-piperidin-4-yl)piperazine. PharmaCompass. Available at: [Link]
-
Interfacial Behavior, Supramolecular Assembly, and Photophysics of Phospholipid−Porphyrin and Phospholipid−Phthalocyanine Conjugates. ACS Publications. Available at: [Link]
-
Metabolic Stability. Frontage Laboratories. Available at: [Link]
-
1-(6-Nitropyridin-3-yl)piperazine. PubChem. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. isaacpub.org [isaacpub.org]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. japsonline.com [japsonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. ikev.org [ikev.org]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. bioivt.com [bioivt.com]

